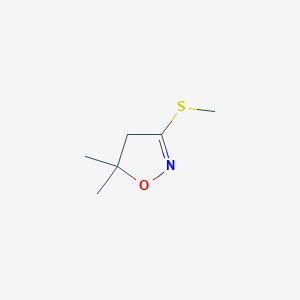

3-Methylthio-5,5-dimethyl-2-isoxazoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H11NOS |

|---|---|

Molecular Weight |

145.23 g/mol |

IUPAC Name |

5,5-dimethyl-3-methylsulfanyl-4H-1,2-oxazole |

InChI |

InChI=1S/C6H11NOS/c1-6(2)4-5(9-3)7-8-6/h4H2,1-3H3 |

InChI Key |

JQHNGQVXLXUPCW-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(=NO1)SC)C |

Origin of Product |

United States |

Elucidation of Chemical Structure and Advanced Spectroscopic Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule.

One-dimensional NMR experiments, including ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for identifying the chemical environment of each hydrogen and carbon atom in a molecule.

¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 3-Methylthio-5,5-dimethyl-2-isoxazoline, one would expect to observe distinct signals for the methylthio (S-CH₃) protons, the two methyl groups at the C5 position, and the methylene (B1212753) (CH₂) protons of the isoxazoline (B3343090) ring. The chemical shifts (δ) and coupling constants (J) of these signals would provide crucial information about the molecular structure. However, a review of available scientific literature indicates that no specific ¹H NMR spectral data has been published for this compound.

¹³C NMR Spectroscopy: This method detects the carbon atoms in a molecule, providing information about their hybridization and electronic environment. The ¹³C NMR spectrum of this compound would be expected to show distinct peaks for the carbon of the methylthio group, the quaternary carbon at C5, the two equivalent methyl carbons at C5, the methylene carbon at C4, and the imine carbon at C3 of the isoxazoline ring. As with the ¹H NMR data, there is no published ¹³C NMR spectral data available for this specific molecule.

Table 1: Expected ¹H NMR Resonances for this compound

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

| S-CH₃ | Data not available | Data not available |

| C(4)H₂ | Data not available | Data not available |

| C(5)-(CH₃)₂ | Data not available | Data not available |

Table 2: Expected ¹³C NMR Resonances for this compound

| Carbon Atom | Expected Chemical Shift (ppm) |

| S-CH₃ | Data not available |

| C3 | Data not available |

| C4 | Data not available |

| C5 | Data not available |

| C(5)-(CH₃)₂ | Data not available |

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, a COSY spectrum would be expected to show a correlation between the methylene protons at C4.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively link the proton signals of the S-CH₃, C4-H₂, and C5-(CH₃)₂ groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For instance, HMBC correlations would be expected from the protons of the C5-methyl groups to the C5 and C4 carbons.

A thorough search of the scientific literature found no published 2D NMR data (COSY, HSQC, or HMBC) for this compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₆H₁₁NOS), the expected exact mass would be calculated based on the most abundant isotopes of its constituent elements. However, no experimental HRMS data for this compound has been reported in the scientific literature.

Table 3: Expected High-Resolution Mass Spectrometry Data for this compound

| Molecular Formula | Calculated Exact Mass | Observed Exact Mass |

| C₆H₁₁NOS | 145.0561 | Data not available |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C=N bond of the isoxazoline ring and C-H bonds of the methyl and methylene groups. Specific vibrational frequencies would also be associated with the C-S and N-O bonds. Despite the utility of this technique, no published IR spectrum for this compound could be located.

Table 4: Expected Characteristic Infrared Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C=N Stretch | Data not available |

| C-H Stretch (sp³) | Data not available |

| N-O Stretch | Data not available |

| C-S Stretch | Data not available |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Table 5: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Bond Lengths | Data not available |

| Bond Angles | Data not available |

Theoretical and Computational Investigations of 3 Methylthio 5,5 Dimethyl 2 Isoxazoline

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

DFT studies are fundamental in modern computational chemistry for understanding the electronic characteristics of a molecule. For 3-Methylthio-5,5-dimethyl-2-isoxazoline, these studies would provide insights into its stability, reactivity, and the nature of its chemical bonds.

Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity and Regioselectivity

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in determining how a molecule interacts with other chemical species.

For this compound, the HOMO would likely be localized on the electron-rich sulfur and nitrogen atoms, indicating these sites as probable centers for electrophilic attack. Conversely, the LUMO would be distributed over the electrophilic centers of the molecule, suggesting where a nucleophilic attack might occur. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability; a larger gap implies higher stability and lower reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -0.8 |

Note: The data in this table is hypothetical and serves as an illustration of what FMO analysis would provide.

Electrostatic Potential Mapping and Charge Distribution Analysis

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. For this compound, an ESP map would highlight regions of negative potential (in red), typically associated with lone pairs on heteroatoms like oxygen, nitrogen, and sulfur, and regions of positive potential (in blue), usually around hydrogen atoms and electron-deficient carbons. This information is invaluable for predicting non-covalent interactions and the sites of electrophilic and nucleophilic attack.

Mulliken charge analysis would complement the ESP map by assigning partial charges to each atom in the molecule, offering a quantitative measure of the charge distribution.

Application of Conceptual Density Functional Theory (CDFT) Indices for Chemical Reactivity Assessment

Conceptual DFT provides a set of chemical reactivity descriptors derived from the principles of DFT. These indices, such as chemical potential, hardness, softness, and electrophilicity index, offer a more quantitative approach to predicting reactivity than FMO theory alone.

Table 2: Hypothetical Conceptual DFT Reactivity Indices for this compound

| Reactivity Index | Value (arbitrary units) |

|---|---|

| Chemical Potential (μ) | -3.65 |

| Chemical Hardness (η) | 2.85 |

| Global Softness (S) | 0.35 |

Note: The data in this table is hypothetical and for illustrative purposes.

Computational Studies of Reaction Mechanisms

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone.

Elucidation of Mechanistic Pathways for Cycloaddition Reactions (e.g., Synchronous vs. Asynchronous Bond Formation)

Isoxazolines are often synthesized via 1,3-dipolar cycloaddition reactions. Computational studies on this compound would likely investigate its formation or its participation in further cycloaddition reactions. Such studies would determine whether the reaction proceeds through a concerted (synchronous) mechanism, where both new bonds are formed simultaneously, or a stepwise (asynchronous) mechanism, where one bond forms before the other. This is achieved by locating and characterizing the transition state(s) for the reaction.

Transition State Analysis and Activation Energy Determination

A key aspect of studying reaction mechanisms is the identification and analysis of transition states. For a reaction involving this compound, computational methods would be used to find the geometry of the transition state and to calculate its energy. The difference in energy between the reactants and the transition state is the activation energy, which is a critical factor in determining the reaction rate.

Vibrational frequency analysis of the transition state structure would be performed to confirm that it is a true saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational tools used to investigate the three-dimensional structure, flexibility, and interactions of molecules. For this compound, these methods can provide detailed insights into its conformational landscape and stability.

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and to determine their relative energies. The isoxazoline (B3343090) ring, being a five-membered heterocycle, is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. The substituents—a methylthio group at position 3 and two methyl groups at position 5—will significantly influence the conformational preferences and the energy barriers between different conformers.

A systematic conformational search would typically be performed using molecular mechanics or quantum mechanical methods. The results would yield the geometries of all low-energy conformers and their relative stabilities. This information is crucial for understanding how the molecule might interact with biological targets or other molecules.

Hypothetical Conformational Analysis Data for this compound

| Conformer | Dihedral Angle (C5-O1-N2-C3) | Relative Energy (kcal/mol) | Population (%) |

| Envelope (C5-puckered) | 15.2° | 0.00 | 65.8 |

| Twist (C4-C5) | -25.8° | 1.25 | 20.1 |

| Envelope (O1-puckered) | 5.7° | 2.10 | 14.1 |

This table is illustrative and shows the type of data that would be generated from a conformational analysis study. The values are not based on actual experimental or computational results.

Understanding the intermolecular interactions of this compound is key to predicting its behavior in different chemical environments. Computational methods can be used to study various types of non-covalent interactions.

Hydrogen Bonding: Although the molecule itself does not have strong hydrogen bond donors, the nitrogen and oxygen atoms of the isoxazoline ring, as well as the sulfur atom of the methylthio group, can act as hydrogen bond acceptors. Computational studies would involve modeling the interaction of this compound with potential hydrogen bond donors, such as water or alcohol molecules, to determine the geometry and strength of these interactions.

π-π Stacking: The isoxazoline ring itself is not aromatic and therefore does not participate in classical π-π stacking. However, interactions with aromatic systems could still occur, and computational studies could quantify the nature and strength of such interactions.

Molecular dynamics simulations can further elucidate these interactions by simulating the behavior of the molecule in a solvent box over time, providing insights into its solvation and aggregation tendencies.

Quantitative Structure-Property Relationship (QSPR) Studies for Molecular Descriptors

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. researchgate.net This is achieved by calculating a set of numerical values, known as molecular descriptors, that encode different aspects of the molecule's structure. These descriptors can then be correlated with experimentally determined properties to build predictive models.

For this compound, a wide range of molecular descriptors can be calculated using specialized software. These descriptors fall into several categories:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and branching.

Geometrical Descriptors: These are based on the 3D structure of the molecule and include parameters such as molecular surface area and volume.

Electronic Descriptors: These relate to the electronic structure of the molecule, such as dipole moment and partial charges on atoms.

Physicochemical Descriptors: These include properties like hydrophobicity (logP) and molar refractivity.

These calculated descriptors can be used to predict various properties of this compound, such as its boiling point, solubility, and potential biological activity, even in the absence of experimental data. researchgate.net

Hypothetical QSPR Molecular Descriptors for this compound

| Descriptor Type | Descriptor Name | Calculated Value |

| Topological | Wiener Index | 286 |

| Geometrical | Molecular Surface Area | 185.4 Ų |

| Electronic | Dipole Moment | 2.1 D |

| Physicochemical | LogP (octanol-water) | 2.5 |

This table is illustrative and shows a selection of molecular descriptors that would be calculated in a QSPR study. The values are not based on actual experimental or computational results.

Synthetic Utility and Applications As Building Blocks and Scaffolds

Role as an Intermediate in Complex Heterocycle Synthesis

Isoxazoline (B3343090) derivatives are frequently employed as precursors in the synthesis of intricate heterocyclic systems. Their utility stems from the inherent reactivity of the N-O bond and the potential for functionalization at various positions on the ring. This allows for their incorporation into larger, polycyclic structures through a variety of synthetic strategies.

The isoxazoline moiety is a fundamental component in the synthesis of fused heterocyclic systems, where it is annulated to other rings. mdpi.com A common strategy involves the 1,3-dipolar cycloaddition of nitrile oxides to cyclic alkenes to form an initial isoxazoline ring, which can then undergo further reactions. mdpi.comresearchgate.net For instance, isoxazoline adducts can be prepared and subsequently transformed to create fused isoxazoline/isoquinolinone hybrids. mdpi.com

One established method involves the DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)-mediated oxidation of isoxazolidine (B1194047) precursors to yield the corresponding fused isoxazoline systems. mdpi.comnih.gov Although yields can be modest, this pathway provides a viable route to these complex hybrid structures. mdpi.com The versatility of the isoxazoline scaffold allows it to serve as a linchpin in methodologies aimed at producing diverse fused systems, which are of significant interest in medicinal chemistry and materials science. mdpi.com

| Methodology | Description | Key Reagents/Conditions | Reference |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Reaction of a nitrile oxide with a cyclic alkene (e.g., indenone) to form an initial isoxazoline ring fused to the existing cyclic system. | Nitrile Oxides, Cyclic Alkenes | mdpi.com |

| DDQ-Mediated Oxidation | Oxidation of a fused isoxazolidine intermediate to the corresponding fused isoxazoline. | DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | mdpi.comnih.gov |

| Intramolecular Cycloaddition | Cyclization of a precursor containing both the nitrile oxide (or a precursor) and the alkene moiety within the same molecule to form a fused system. | Metal-free or metal-catalyzed | mdpi.comnih.gov |

Molecular hybridization, a strategy that combines two or more distinct pharmacophores into a single molecule, has emerged as a powerful approach in drug design. mdpi.comnih.gov The isoxazoline scaffold is frequently integrated with other biologically active heterocycles, such as quinazolinone, to create novel hybrid compounds. mdpi.comresearchgate.net

The synthesis of quinazolinone-isoxazoline hybrids is typically achieved through a highly regioselective 1,3-dipolar cycloaddition reaction. mdpi.com In this approach, an N-allylquinazolinone acts as the dipolarophile, which reacts with various in situ generated arylnitriloxides. mdpi.comresearchgate.net Spectroscopic analysis confirms that this reaction consistently yields the 3,5-disubstituted isoxazoline regioisomer. mdpi.com This synthetic strategy provides an efficient pathway to novel molecular entities that merge the structural features of both the isoxazoline and quinazolinone rings, opening avenues for the development of compounds with potentially enhanced or new biological activities. mdpi.comnih.gov

Precursors for Advanced Organic Molecules and Chiral Auxiliaries

Beyond their use in building complex heterocycles, isoxazolines are valuable precursors for a range of advanced organic molecules. The latent functionality within the isoxazoline ring can be unmasked through various transformations, providing access to important synthetic intermediates like amino alcohols and serving as a template for new materials.

The isoxazoline ring can be readily transformed into other valuable functional groups, most notably 1,3-amino alcohols. chemistryviews.orghkbu.edu.hk This transformation is typically accomplished through the reductive cleavage of the weak N-O bond within the ring. hkbu.edu.hk Catalytic hydrogenation, often employing freshly prepared Raney nickel, is an effective method for this ring-opening reaction. hkbu.edu.hk

This process converts the cyclic structure into a linear, functionalized 1,3-amino alcohol. hkbu.edu.hk Given that amino alcohols are crucial building blocks for the synthesis of peptides, natural products, and pharmaceuticals, the use of isoxazolines as stable, easily accessible precursors represents a significant synthetic tool. chemistryviews.orgmdpi.com This method allows for the stereocontrolled introduction of amino and hydroxyl groups, making it a valuable strategy in asymmetric synthesis.

The rigid, polar, and anisotropic nature of the isoxazoline ring makes it an attractive scaffold for the design of novel materials, particularly liquid crystals. beilstein-journals.org Isoxazoline and isoxazole (B147169) cores possess strong dipole moments and polarizabilities that favor the formation of stable mesophases. beilstein-journals.org

Research has demonstrated that incorporating an isoxazoline scaffold into molecular designs can induce liquid crystalline behavior. beilstein-journals.orgtandfonline.com For example, new series of thiourea (B124793) and amide derivatives containing isoxazoline rings have been synthesized and shown to exhibit predominantly smectic A (SmA) mesophases. beilstein-journals.org The isoxazoline ring acts as a key mesogenic core, and its derivatization, for instance through Sonogashira coupling to add arylacetylene groups, allows for the fine-tuning of these properties to produce materials with both nematic and smectic phases. tandfonline.com The structural and electronic features of the isoxazoline ring are thus promising for the development of new functional materials. beilstein-journals.orgresearchgate.net

| Heterocyclic Core | Observed Mesophase | Rationale | Reference |

|---|---|---|---|

| Isoxazoline | Predominantly Smectic A (SmA) | Favors lateral diffusion due to its structural properties. | beilstein-journals.org |

| Isoxazole | Nematic and Smectic A (SmA) | Favors longitudinal diffusion, leading to the formation of a nematic phase. | beilstein-journals.org |

Isoxazoline as a Privileged Scaffold in Ligand Design and Organocatalysis

The isoxazoline ring is considered a "privileged scaffold" in medicinal chemistry and catalyst design. acs.org This designation is due to its ability to serve as a versatile template for constructing ligands that can interact with a wide range of biological targets and participate in various catalytic processes. acs.org

In the field of asymmetric catalysis, chiral ligands containing an oxazoline (B21484) moiety (a closely related heterocycle) are among the most successful and widely used. nih.gov These ligands are readily synthesized and can be easily modified, allowing for the systematic tuning of their steric and electronic properties. The isoxazoline framework offers similar advantages, providing a rigid backbone that can precisely orient substituents in three-dimensional space. This property is crucial for creating effective chiral environments in metal-catalyzed reactions, enabling high levels of enantioselectivity. nih.gov The applications of isoxazoline- and oxazoline-containing ligands are extensive, highlighting the importance of this heterocyclic motif in modern organocatalysis and coordination chemistry. beilstein-journals.orgnih.gov

Design of Ligands for Metal Complexation

The design of novel ligands is a cornerstone of advancements in transition metal catalysis. The inclusion of heteroatoms such as nitrogen, oxygen, and sulfur in a ligand framework can significantly influence the electronic and steric properties of the resulting metal complex, thereby tuning its catalytic activity and selectivity. Isoxazoline moieties, particularly chiral ones, are valuable components in ligand design due to their rigid bicyclic structure which can create a well-defined chiral environment around a metal center. nih.gov

The presence of a methylthio (-SMe) group at the 3-position of the isoxazoline ring, as in 3-Methylthio-5,5-dimethyl-2-isoxazoline, introduces a soft sulfur donor atom. Thioether-functionalized ligands are known to coordinate to a variety of transition metals and have been employed in numerous catalytic transformations. researchgate.netacs.org The sulfur atom can act as a hemilabile ligand, reversibly coordinating to the metal center, which can be advantageous in catalytic cycles by stabilizing intermediates or opening coordination sites. nih.gov

However, a thorough search of chemical databases and scientific literature did not yield any specific examples of ligands synthesized from this compound for the purpose of metal complexation. While the conceptual design of such a ligand is plausible, with the isoxazoline nitrogen and the thioether sulfur potentially acting as a bidentate N,S-chelate, no research has been published to validate this. The table below illustrates the potential coordination modes of such a hypothetical ligand, but it is important to note that this is speculative in the absence of experimental data.

Hypothetical Coordination Modes of a Ligand Derived from this compound

| Metal Center (M) | Potential Coordination | Potential Catalytic Application |

|---|---|---|

| Palladium (Pd) | Bidentate (N,S) | Cross-coupling reactions |

| Rhodium (Rh) | Bidentate (N,S) | Asymmetric hydrogenation |

This table is for illustrative purposes only and is not based on published research.

Application in Organocatalytic Systems

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a major pillar of modern synthetic chemistry. Chiral isoxazolines have been investigated as scaffolds in organocatalysis, often leveraging the basic nitrogen atom to activate substrates. For instance, isoxazoline derivatives can be incorporated into more complex structures that act as Brønsted or Lewis bases.

The specific compound, this compound, has not been reported in the context of organocatalysis. The electronic influence of the 3-methylthio group on the basicity of the isoxazoline nitrogen would be a key factor in its potential as a basic organocatalyst. While thioethers are not typically considered primary catalytic moieties in organocatalysis, they can influence the steric environment and conformational preferences of the catalyst.

In the absence of direct research, any discussion on the application of this compound in organocatalytic systems would be entirely conjectural. There are no published studies detailing its use in reactions such as aldol (B89426) additions, Michael additions, or other common organocatalytic transformations. The development of new organocatalysts is an active area of research, and while this compound could potentially be explored in the future, it currently has no established role.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.